

Application Note: Solubility Profile of N-(3-amino-2,6-dimethylphenyl)acetamide

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Compound of Interest

Compound Name: *N*-(3-amino-2,6-dimethylphenyl)acetamide

Cat. No.: B133627

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-amino-2,6-dimethylphenyl)acetamide is an organic compound with potential applications in pharmaceutical research and development. Understanding its solubility in various solvents is a critical first step in designing formulations, developing purification methods, and conducting biological assays. This document provides an overview of the expected solubility of **N-(3-amino-2,6-dimethylphenyl)acetamide** in a range of common laboratory solvents, along with a detailed protocol for experimental solubility determination.

The molecular structure of **N-(3-amino-2,6-dimethylphenyl)acetamide**, featuring both polar (amino and acetamido groups) and non-polar (dimethylphenyl ring) moieties, suggests a nuanced solubility profile. The presence of amine and amide groups allows for hydrogen bonding, which can enhance solubility in protic solvents. Conversely, the aromatic ring and methyl groups contribute to its lipophilicity, potentially favoring solubility in non-polar organic solvents. It is important to note that the hydrochloride salt form of similar amine-containing compounds generally exhibits enhanced aqueous solubility.^[1]

Predicted Solubility of N-(3-amino-2,6-dimethylphenyl)acetamide

Direct experimental data for the solubility of **N-(3-amino-2,6-dimethylphenyl)acetamide** is not readily available in the public domain. However, based on the solubility of structurally similar compounds and general principles of organic chemistry, a qualitative and estimated quantitative solubility profile can be predicted. For instance, a related compound, N-(3-Amino-2-methylphenyl)acetamide, has a predicted water solubility of approximately 1.9 g/L.[2] Another isomer, 3-Aminoacetanilide, is reported to be soluble in water in the range of 1-5 g/100 mL.[3] Compounds with similar functional groups are often soluble in polar organic solvents.

The following table summarizes the anticipated solubility. Researchers should verify these predictions experimentally.

Solvent	Chemical Formula	Solvent Type	Predicted Qualitative Solubility	Estimated Quantitative Solubility Range (at 25°C)
Water	H ₂ O	Polar Protic	Sparingly Soluble	1 - 5 mg/mL
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	10 - 50 mg/mL
Methanol	CH ₃ OH	Polar Protic	Soluble	> 50 mg/mL
Acetone	C ₃ H ₆ O	Polar Aprotic	Soluble	10 - 50 mg/mL
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Very Soluble	> 100 mg/mL
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	Very Soluble	> 100 mg/mL

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a solid organic compound like **N-(3-amino-2,6-dimethylphenyl)acetamide** in various solvents.[4][5][6]

Materials:

- **N-(3-amino-2,6-dimethylphenyl)acetamide**
- Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)
- Analytical balance
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **N-(3-amino-2,6-dimethylphenyl)acetamide** to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
 - Tightly cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation for Analysis:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.

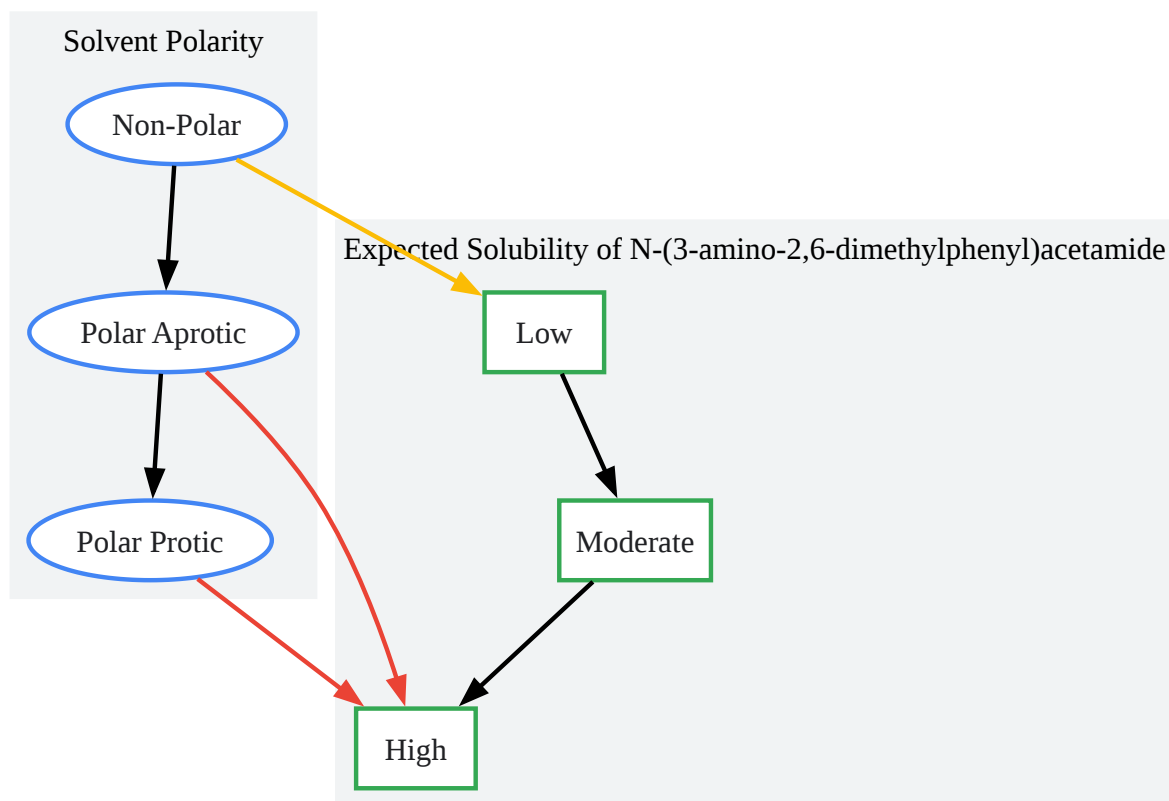
- Filter the supernatant through a 0.45 μm syringe filter to remove any undissolved solid particles.
- Quantitative Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
 - Prepare a calibration curve using standard solutions of **N-(3-amino-2,6-dimethylphenyl)acetamide** of known concentrations.
- Calculation of Solubility:
 - From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations



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Caption: Experimental workflow for determining compound solubility.



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Caption: Relationship between solvent polarity and expected solubility.

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References

- 1. Buy N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride (EVT-2670152) | 664313-07-9 [evitachem.com]

- 2. N-(3-Amino-2-methylphenyl)acetamide (65999-76-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
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